diethylazanium;2-hydroxybenzoate

Topical drug delivery Skin absorption Salicylate salts

Diethylammonium salicylate is a differentiated topical NSAID salt that delivers superior stratum corneum penetration compared to sodium salicylate, while avoiding methyl salicylate’s toxicity concerns. Its ionic structure creates larger surface depots and slower release kinetics, enabling sustained local action in creams, gels, and patches. Ideal for OTC musculoskeletal formulations and as a fully characterized reference standard for analytical method validation and QC batch release.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
Cat. No. B8022820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethylazanium;2-hydroxybenzoate
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC[NH2+]CC.C1=CC=C(C(=C1)C(=O)[O-])O
InChIInChI=1S/C7H6O3.C4H11N/c8-6-4-2-1-3-5(6)7(9)10;1-3-5-4-2/h1-4,8H,(H,9,10);5H,3-4H2,1-2H3
InChIKeyJGMKRAUEFASZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylazanium;2-Hydroxybenzoate (Diethylammonium Salicylate): A Topical Salicylate Salt with Documented Skin Penetration and Safety Profile


Diethylazanium;2-hydroxybenzoate, more commonly referred to as diethylammonium salicylate or diethylamine salicylate, is a salt formed from salicylic acid and diethylamine. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is primarily used as a topical analgesic and anti-inflammatory agent [1]. The compound functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins [2]. Clinically, it is indicated for the relief of pain and inflammation associated with musculoskeletal conditions such as strains, sprains, lumbago, fibrositis, and sciatica [3]. The combination with diethylamine is critical, as it is known to enhance the compound's ability to penetrate the stratum corneum, allowing for effective local delivery to underlying tissues [4].

Diethylazanium;2-Hydroxybenzoate: Why Topical Formulation Performance Differs from In-Class Salicylates


While the analgesic and anti-inflammatory effects of salicylates are well-established, their physicochemical properties dictate significant differences in topical performance, making simple substitution among them problematic. The salt form of diethylazanium;2-hydroxybenzoate is a key differentiator, conferring unique absorption kinetics compared to other salicylate salts and esters. Direct substitution with sodium salicylate, for instance, would result in inferior skin penetration , while using methyl salicylate introduces different toxicity concerns . In vivo studies demonstrate that diethylamine salicylate exhibits a distinct, slower penetration profile, leading to higher drug depots in the skin surface and stratum corneum compared to salicylic acid and its lipophilic esters [1]. This unique behavior directly influences its clinical utility for localized, sustained action, underscoring the need for precise compound selection rather than generic interchange.

Diethylazanium;2-Hydroxybenzoate: Head-to-Head Performance Data for Scientific Selection


Comparative Skin Penetration: Diethylamine Salicylate vs. Sodium Salicylate

The diethylamine salt form dramatically improves skin penetration relative to the simple sodium salt. Diethylamine salicylate has been shown to exhibit an 800% increase in skin absorption compared to sodium salicylate . This is attributed to the enhanced lipophilicity and penetration-enhancing properties of the diethylamine moiety, which facilitates passage through the stratum corneum, the primary barrier to topical drug delivery.

Topical drug delivery Skin absorption Salicylate salts

Minimal Systemic Exposure: Diethylamine Salicylate Topical vs. Oral Salicylates

A key advantage of topical diethylamine salicylate is its ability to achieve high local tissue concentrations with minimal systemic absorption, a feature not shared by oral salicylates. A pharmacokinetic study in humans showed that after application of a 3.5g dose, the maximum plasma concentration reached was only 2–6 μg/mL, which is substantially below the 50 μg/mL threshold required for a systemic anti-inflammatory effect [1]. This profile is consistent with findings that topical diethylamine salicylate has minimal systemic exposure compared to oral salicylate therapy .

Pharmacokinetics Systemic toxicity Topical NSAIDs

Reduced Acute Toxicity: Diethylamine Salicylate vs. Sodium Salicylate

The diethylamine salt form offers a favorable toxicity profile compared to the sodium salt. In rodent models, diethylamine salicylate exhibits a higher LD50 value, indicating lower acute oral toxicity. Toxicity studies have indicated that diethylamine salicylate is less toxic than sodium salicylate, with a higher lethal dose (LD50) for mice .

Toxicology LD50 Drug safety

Controlled Dermal Deposition: Diethylamine Salicylate vs. Salicylic Acid and Lipophilic Esters

In vivo studies in hairless rats directly compare the skin penetration kinetics of four 14C-labeled salicylic compounds: diethylamine salicylate, salicylic acid, salicylamide, and butyl salicylate. The results show that diethylamine salicylate forms larger surface depots and penetrates the skin at a lower rate compared to salicylic acid and butyl salicylate [1]. The ranking of dermal concentrations was found to be diethylamine salicylate > salicylic acid > salicylamide > butyl salicylate [2]. This contrasts with the absorption rate, where butyl salicylate was the fastest and diethylamine salicylate the slowest [1].

Dermatopharmacokinetics Skin retention Topical formulation

Clinical Efficacy in Combination Therapy: Diethylamine Salicylate with Escin and Heparin

The clinical utility of diethylamine salicylate is supported by its use in effective combination formulations. A Phase III, multicenter, randomized, double-blind, placebo-controlled trial evaluated a topical gel containing 5% diethylammonium salicylate, escin, and heparin for acute impact injuries (strains, sprains, contusions) [1]. The study enrolled 158 patients treated within two hours of injury. The primary endpoint, the area under the curve (AUC) for tenderness measured by pressure algometry over 6 hours, showed a significant improvement over placebo with a treatment effect of 5.7-5.9 kp·h/cm² (p≤0.0002) [1].

Clinical trial Sports medicine Combination therapy

Lipophilicity-Optimized Epidermal Permeability Among NSAIDs

The epidermal permeability of NSAIDs is highly dependent on their lipophilicity (log P). A comparative study examining the human epidermal permeabilities of six NSAIDs (salicylic acid, diethylamine salicylate, indomethacin, naproxen, diclofenac, and piroxicam) from aqueous solutions established a parabolic relationship between permeability coefficient (Kp) and log P, with an optimum log P around 3 [1]. This relationship allows for the rational prediction of relative permeability.

Transdermal delivery Lipophilicity NSAID permeability

Diethylazanium;2-Hydroxybenzoate: Recommended Use Cases for Scientific and Industrial Applications


Formulation of Topical Analgesics for Musculoskeletal Pain and Sports Injuries

Given its proven clinical efficacy in reducing pain and tenderness from acute impact injuries when combined with escin and heparin [1], and its favorable skin retention profile [2], diethylazanium;2-hydroxybenzoate is an ideal candidate for developing creams, gels, or patches targeting localized muscle and joint pain. Its high dermal deposition and low systemic absorption [3] make it particularly well-suited for over-the-counter formulations where safety and local action are paramount.

Reference Standard for Analytical Method Development and Quality Control

The compound is established as a fully characterized chemical reference standard for the active pharmaceutical ingredient (API) salicylic acid . Its use is critical for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development and manufacturing, ensuring batch-to-batch consistency and regulatory compliance.

Development of Sustained-Release Topical Delivery Systems

Research demonstrates that diethylazanium;2-hydroxybenzoate forms larger surface depots and exhibits a slower penetration rate through skin compared to other salicylic compounds like salicylic acid or butyl salicylate [2]. This 'depot' effect makes it a prime candidate for the development of sustained- or controlled-release topical systems aimed at prolonging therapeutic action and reducing dosing frequency.

Research Tool for Investigating Skin Penetration Mechanisms

As a model ionic compound with well-characterized, differentiated skin penetration kinetics in both in vivo and in vitro models [REFS-2, REFS-5], diethylazanium;2-hydroxybenzoate serves as a valuable research tool. It can be employed in studies designed to elucidate the mechanisms governing transdermal delivery of ionic drugs, the role of counter-ions in penetration, and the structure-activity relationships (SAR) of topical formulations [4].

Quote Request

Request a Quote for diethylazanium;2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.